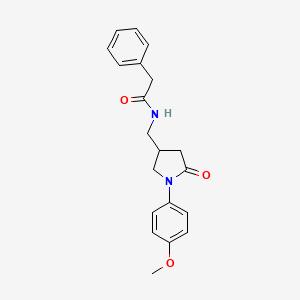

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)22-14-16(12-20(22)24)13-21-19(23)11-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZIOWHFEIIYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with pyrrolidinone derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Structural Features :

- Shares the 2-phenylacetamide backbone but replaces the pyrrolidinone ring with a 4-nitrophenyl-substituted allyl group.

- The 4-methoxy and 4-nitro groups introduce contrasting electronic effects (electron-donating vs. electron-withdrawing).

Functional Implications :

- The nitro group in this analog may enhance reactivity in further derivatization (e.g., reduction to an amine). Differences in steric bulk (allyl vs. pyrrolidinone) could affect target binding or solubility .

N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4) and Derivatives

Structural Features :

Physicochemical Properties :

- The 4-methoxyphenyl substitution in compound 5 may align with the target’s electronic profile but lacks the lactam’s hydrogen-bonding capacity .

Formoterol-Related Compounds C and D

Structural Features :

- Formoterol-related compound C (N-[2-hydroxy-5-(1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl)phenyl]acetamide) shares the 4-methoxyphenyl and acetamide groups but incorporates additional hydroxy, amino, and ethanolamine moieties .

Functional Implications :

- These compounds are β₂-adrenergic receptor agonists, indicating that acetamide derivatives with 4-methoxyphenyl groups can exhibit bronchodilatory activity. The target compound’s lack of hydroxy and amino groups likely precludes similar pharmacological effects but may enable alternative applications (e.g., kinase inhibition) .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)

Structural Features :

- Features a complex indole-based scaffold with a 4-chlorobenzoyl group and a pyridylmethyl substituent.

Functional Implications :

- The tert-butyl group in 6y enhances steric hindrance, which could reduce metabolic degradation compared to the target’s methylene bridge .

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is a complex organic compound with potential biological activities that are of significant interest in pharmacological research. This compound features a pyrrolidinone ring, a methoxyphenyl group, and an acetamide moiety, which contribute to its diverse biological interactions. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 304.4 g/mol. The structure includes several functional groups that are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 954651-86-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways, leading to therapeutic effects.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against various strains of bacteria, potentially making it a candidate for antibiotic development.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neuropharmacological applications.

- Antitumor Activity : Some derivatives of similar compounds have shown promise in cancer chemotherapy, indicating potential antitumor effects.

- Hypoglycemic Effects : Compounds with similar structures have been linked to blood glucose regulation, suggesting possible applications in diabetes management.

Antimicrobial Activity Evaluation

A study conducted on related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting the potential of the methoxyphenyl group in enhancing antimicrobial properties .

Enzyme Inhibition Studies

In vitro assays have shown that derivatives of this compound can act as potent inhibitors of AChE, with some compounds exhibiting IC50 values in the low micromolar range . This suggests their potential utility in treating conditions like Alzheimer's disease.

Antitumor Potential

Research into structurally similar compounds revealed their effectiveness in inhibiting tumor cell proliferation, indicating that this compound may also possess anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-furanacetamide | Furan ring | Moderate antibacterial activity |

| N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-pyridineacetamide | Pyridine ring | Enhanced neuroprotective effects |

This comparison indicates that while structural modifications can influence biological activity, the presence of the methoxy group in the phenyl ring appears to enhance antibacterial and enzyme inhibitory activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide, and how can reaction yields be optimized?

- Methodology : The compound's synthesis likely involves multi-step reactions, such as:

Pyrrolidinone core formation : Cyclization of 4-methoxyphenyl-substituted precursors (e.g., via intramolecular lactamization) .

Methylation and acetamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the pyrrolidinone intermediate and 2-phenylacetic acid derivatives.

- Optimization strategies :

- Vary catalysts (e.g., Pd/C for hydrogenation steps) or solvents (DMF vs. THF) to improve regioselectivity.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve 3D conformation, bond angles, and stereochemistry (if applicable) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-methoxyphenyl protons at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at ~170 ppm) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the methylene and aromatic regions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤ 5 ppm error .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Target selection : Prioritize receptors/enzymes associated with the pyrrolidinone-acetamide scaffold, such as:

- Neurological targets : NMDA receptors, monoamine oxidases (MAOs), or sigma-1 receptors .

- Anti-inflammatory targets : Cyclooxygenase (COX) or lipoxygenase (LOX) inhibition .

- Assay design :

- Enzyme inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., Amplex Red for LOX) .

- Cell viability (MTT assay) : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's potency?

- Key modifications :

Pyrrolidinone ring : Introduce substituents (e.g., halogens at position 3) to enhance hydrophobic interactions .

Acetamide linker : Replace phenyl groups with heteroaromatic rings (e.g., pyridinyl) to modulate solubility and binding affinity .

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 PDB: 5KIR) .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

- Buffer pH effects : Test activity in phosphate (pH 7.4) vs. Tris-HCl (pH 8.0) buffers to assess ionization-state dependency .

- Redox interference : Include antioxidants (e.g., ascorbic acid) to rule out false positives in ROS-sensitive assays .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics :

- Rodent models : Administer 10 mg/kg intravenously to measure plasma half-life (t₁/₂) and bioavailability (F%) .

- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes .

- Toxicity :

- Acute toxicity (OECD 423) : Dose mice at 300–2000 mg/kg to determine LD₅₀ .

- hERG assay : Patch-clamp studies to assess cardiac risk (IC₅₀ for hERG inhibition) .

Notes

- Stereochemical considerations : The compound may exhibit chirality at the pyrrolidinone C3 position; enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H) is advised .

- Contradictory evidence : Some synthetic routes (e.g., click chemistry vs. traditional amidation ) may yield varying purities; cross-validate with elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.